molecular formula C9H8BrFN2 B13054336 (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

Cat. No.: B13054336
M. Wt: 243.08 g/mol
InChI Key: LBVICUXFHORAQB-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile typically involves multi-step organic reactions. One possible route could include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amination: Introduction of an amino group.

    Nitrile Formation: Introduction of a nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino group or the phenyl ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine or fluorine atoms on the phenyl ring could be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution reactions could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with enzymes, it might inhibit or activate the enzyme by binding to its active site or allosteric site. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile: Similar structure with a different position of the bromine atom.

    (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile: Similar structure with chlorine instead of bromine.

Uniqueness

The specific substitution pattern on the phenyl ring (5-bromo-2-fluorophenyl) may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1

InChI Key

LBVICUXFHORAQB-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CC#N)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC#N)N)F

Origin of Product

United States

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